Welcome to the BenchChem Online Store!
molecular formula C14H20O4 B8327982 Ethyl 4-(2,5-dimethoxyphenyl)butyrate

Ethyl 4-(2,5-dimethoxyphenyl)butyrate

Cat. No. B8327982
M. Wt: 252.31 g/mol
InChI Key: PVSLOGUIPXDASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04212828

Procedure details

To an ethanol solution (180 ml) of 4-(2,5-dimethoxyphenyl)butyric acid (52.4 g, 0.23 mole), several drops of conc. sulfuric acid are added, and the mixture is boiled for 5 hours. After cooling in the air, a saturated aqueous solution of sodium hydrogen carbonate is added for neutralization, and the mixture is concentrated under reduced pressure. The residue is diluted with ether (300 ml), washed with a saturated aqueous solution of sodium hydrogen carbonate (50 ml×2), water (50 ml×2) and a saturated aqueous solution of sodium chloride (50 ml×1) and dried over anhydrous magnesium sulfate. After filtration and evaporation, a dark red oil (55 g) is obtained, which is subjected to distillation under reduced pressure twice for purification to obtain the objective compound as a pale yellow oil (37 g, 63%). B.P. 155°-158° C. (3 mmHg). IRνmaxfilm cm-1 : 1720 (CO2Et). NMR (in CDCl3): 1.19 (3H, t, J=7.5Hz, CO2CH2CH3), 1.56-2.06 (2H, m, CH2CH2CO2Et), 2.06-2.46 (2H, m, CH2CH2CO2Et), 2.46-2.76 (2H, broad t, J=6.6Hz, CH2CH2CH2CO2Et), 3.67 (6H, s, OCH3 ×2), 4.15 (2H, q, J=7.5Hz, CO2CH2CH3), 6.15 (3H, s, aromatic proton).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15].C(=O)([O-])O.[Na+].[CH2:22](O)[CH3:23]>S(=O)(=O)(O)O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[CH2:11][CH2:12][CH2:13][C:14]([O:16][CH2:22][CH3:23])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
52.4 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)CCCC(=O)O
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling in the air
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is diluted with ether (300 ml)
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium hydrogen carbonate (50 ml×2), water (50 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride (50 ml×1) and dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)CCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.